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Compound of Interest

Compound Name: (rac)-CHEMBL333994

Cat. No.: B3181960

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the request for spectroscopic data, specifically Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the chemical compound
identified as CHEMBL333994. While a comprehensive search has been conducted to obtain
experimental spectroscopic data and associated protocols, this information is not publicly
available within accessible databases and literature. This document, therefore, serves to
provide the known structural and chemical information for CHEMBL333994 and outlines the
general methodologies and data presentation formats that would be employed should such
data become available.

Compound Identification

CHEMBL333994 is chemically identified as N-[(3R)-1-(2-Fluorophenyl)-4-oxo0-3,4,6,7-
tetrahydro[1][2]diazepino[6,7,1-hilindol-3-yl]-1H-indole-2-carboxamide. Key identifying
information is summarized in Table 1.

Table 1: Compound Identification for CHEMBL333994
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Identifier Value

ChEMBL ID CHEMBL333994

N-[(3R)-1-(2-Fluorophenyl)-4-ox0-3,4,6,7-
IUPAC Name tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-

indole-2-carboxamide

Molecular Formula C26H19FN4O2

Molecular Weight 438.5 g/mol

C1C2=C(C=C(C=C2)N(C3=C(C=CC=C3)F)C4=

Canonical SMILES C(N1)C(=0)NC(C4)NC(=0)C5=CNC6=CC=CC
=C65)C
InChl Key YQDAKHJIFXJBFGT-UHFFFAOYSA-N

Spectroscopic Data (Data Not Available)

As of the latest search, experimental NMR and MS data for CHEMBL333994 are not available
in the public domain. In the interest of providing a complete technical guide, the following
sections outline the standard data presentation and experimental protocols that would be
expected for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. For a compound like CHEMBL333994, both *H (proton) and 3C (carbon) NMR
spectra would be essential for structural confirmation.

Expected Data Presentation:
Were the data available, it would be summarized as shown in Table 2.

Table 2: Hypothetical *H and 3C NMR Data for CHEMBL333994
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. Coupling
1H Chemical L . .
. Multiplicity Integration Constant (J, Assignment
Shift (ppm)
Hz)
Data Not Data Not Data Not Data Not Data Not
Available Available Available Available Available
13C Chemical Shift (ppm) Assignment
Data Not Available Data Not Available

Standard Experimental Protocol for NMR:

A standard protocol for acquiring NMR data for a small molecule like CHEMBL333994 would
typically involve the following steps:

o Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated
solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube.

 Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHZz) would be used.

e 1H NMR Acquisition: A standard pulse sequence would be used to acquire the proton
spectrum. Key parameters would include the spectral width, number of scans, relaxation
delay, and acquisition time.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would
be used to acquire the carbon spectrum. A larger number of scans would typically be
required due to the lower natural abundance of 13C.

o Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed,
phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova,
TopSpin). Chemical shifts would be referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which is crucial for determining the molecular weight and elemental
composition.

Expected Data Presentation:

If available, the MS data would be presented as shown in Table 3.

Table 3: Hypothetical Mass Spectrometry Data for CHEMBL333994

L m/z [M+H]*
lonization Mode Mass Analyzer m/z [M+H]* (Found)
(Calculated)

Data Not Available Data Not Available 439.1565 Data Not Available

Standard Experimental Protocol for MS:
A typical protocol for obtaining a high-resolution mass spectrum (HRMS) would be:

o Sample Preparation: A dilute solution of the compound would be prepared in a suitable
solvent (e.g., methanol, acetonitrile).

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled to an electrospray ionization (ESI) source would be used.

o Data Acquisition: The sample would be introduced into the mass spectrometer, and data
would be acquired in positive or negative ion mode. The instrument would be calibrated
using a known standard to ensure mass accuracy.

o Data Analysis: The resulting spectrum would be analyzed to determine the m/z of the
molecular ion. The measured mass would be compared to the calculated exact mass to
confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a novel compound like
CHEMBL333994 is depicted in the following diagram.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Conclusion
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While the specific experimental spectroscopic data for CHEMBL333994 is not currently
available in the public domain, this guide provides the foundational chemical information for the
compound. It also outlines the standard procedures and data presentation formats that are
industry-standard for the NMR and MS analysis of such molecules. Researchers and scientists
are encouraged to use this information as a reference for their own work and to consult
proprietary or internal databases that may contain the sought-after data. Should this data
become publicly available, this document can serve as a template for its comprehensive
analysis and presentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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